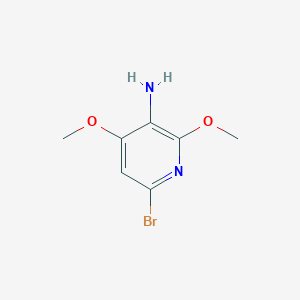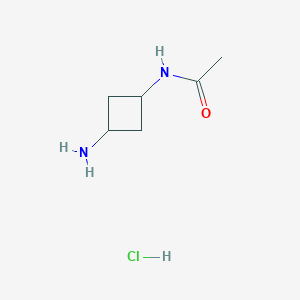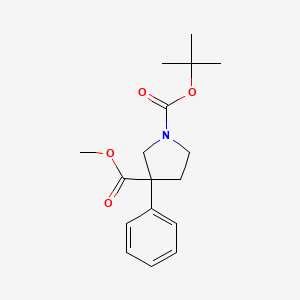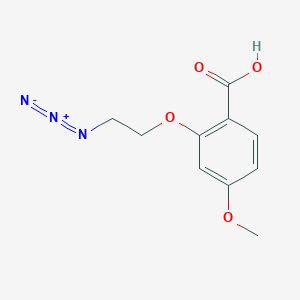
Acide 4-(aminométhyl)tétrahydro-2H-pyran-4-carboxylique chlorhydrate
Vue d'ensemble
Description
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride is an organic compound that contains the tetrahydropyran ring . This ring system is frequently reported in marketed drugs and is second only to the phenyl ring when two-dimensional rings are included .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring with an aminomethyl group at the 4-position . The empirical formula is C7H15NO2 and the molecular weight is 145.20 .Chemical Reactions Analysis
This compound can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer . It’s also used as a reagent in the development of pyrazoloquinolines as PDE10A inhibitor for the treatment of schizophrenia .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.254±0.06 g/cm3 . The melting point is >265°C (dec.) and the boiling point is 299.4±40.0 °C (Predicted) .Applications De Recherche Scientifique
Développement d'inhibiteurs de la kinase mTOR pour la découverte de médicaments
L'acide 4-(aminométhyl)tétrahydro-2H-pyran-4-carboxylique chlorhydrate est utilisé comme réactif dans la modification de base lors de la découverte de CC214-2, qui est un inhibiteur sélectif de la kinase mTOR disponible par voie orale. Cette application est cruciale dans le développement de traitements pour des affections comme le cancer, où la signalisation mTOR joue un rôle important .
Synthèse d'inhibiteurs de la PDE10A pour le traitement des troubles psychiatriques
Le composé est également utilisé dans le développement de pyrazoloquinoléines comme inhibiteurs de la PDE10A pour le traitement de la schizophrénie. La PDE10A est une enzyme qui est ciblée pour son rôle potentiel dans la modulation des troubles psychiatriques, ce qui rend cette application importante pour la recherche en santé mentale .
Intermédiaire de synthèse organique pour la formation de liaison amide
En chimie médicinale et en synthèse organique, l'this compound exploite souvent la nucléophilie des amines pour construire des liaisons amides ou pour lier ce squelette moléculaire à des molécules biologiquement actives. Ce rôle intermédiaire est essentiel pour créer une large gamme de composés pharmaceutiques .
Réactif biochimique pour la recherche en sciences de la vie
En tant que réactif biochimique, ce composé peut être utilisé comme un matériau biologique ou un composé organique pour la recherche liée aux sciences de la vie. Ses propriétés le rendent approprié pour diverses applications biochimiques, y compris les réactions enzymatiques et les études de liaison moléculaire .
Sécurité chimique et manipulation Usage réservé à la recherche
Ce composé est désigné pour un usage réservé à la recherche (RUO), indiquant sa principale application dans les études scientifiques plutôt que dans l'utilisation thérapeutique directe. Des précautions de sécurité et de manipulation appropriées sont nécessaires en raison de ses dangers potentiels, tels que la possibilité de provoquer de graves brûlures de la peau et des lésions oculaires .
Safety and Hazards
This compound is classified as a combustible solid . It has hazard statements H226 - H302 - H318, indicating that it is flammable, harmful if swallowed, and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mécanisme D'action
Target of Action
The compound, also known as 2H-Pyran-4-carboxylic acid, 4-(aminomethyl)tetrahydro-, hydrochloride (1:1), is used as a reactant or reagent in the synthesis of various compounds for cancer treatment . .
Mode of Action
It is known to be used in the synthesis of aminothiazole compounds , which are known to interact with their targets and cause changes that can lead to the treatment of cancer.
Biochemical Pathways
Given its use in the synthesis of aminothiazole compounds , it may be involved in pathways related to cancer treatment.
Result of Action
Given its use in the synthesis of compounds for cancer treatment , it can be inferred that its action may result in anti-cancer effects.
Analyse Biochimique
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mTOR kinase, a key enzyme in cell growth and metabolism . The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby influencing their activity.
Cellular Effects
The effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been noted to inhibit mTOR kinase activity, leading to downstream effects on protein synthesis and cell growth . Changes in gene expression are often mediated through its impact on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to degradation products that may have different biological activities . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular metabolism and function, although these effects can diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed . Threshold effects are critical in determining the safe and effective dosage range for experimental and potential therapeutic applications.
Metabolic Pathways
4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as mTOR kinase and other metabolic regulators. These interactions can influence the overall metabolic state of the cell, including energy production, protein synthesis, and lipid metabolism . The compound’s effects on metabolic pathways are complex and can vary depending on the cellular context and the presence of other metabolic cofactors.
Propriétés
IUPAC Name |
4-(aminomethyl)oxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSOOGFDTTVGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485427-12-0 | |
| Record name | 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)







